1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea is an organic compound with the molecular formula C9H16N4OS2 and a molecular weight of 260.37. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Scientific Research Applications
Structure-Based Design in Medicinal Chemistry
Research efforts include the structure-based design and synthesis of urea derivatives to inhibit specific enzymes. For example, a study by Getlik et al. (2012) described the synthesis of N-pyrazole, N'-thiazole urea inhibitors targeting the p38α mitogen-activated protein kinase (MAPK), indicating the potential therapeutic applications of similar urea derivatives in treating diseases related to p38α MAPK activity (Getlik et al., 2012).
Advanced Organic Synthesis Techniques
Urea derivatives are versatile intermediates in organic synthesis. Ellman et al. (2002) highlighted the use of N-tert-butanesulfinyl imines, closely related to urea derivatives, for the asymmetric synthesis of amines, demonstrating the importance of urea and its derivatives in synthesizing enantioenriched compounds (Ellman et al., 2002).
Microwave-Assisted Synthesis
Li and Chen (2008) developed a microwave-assisted method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, showcasing the utility of this compound in facilitating rapid and efficient synthesis processes (Li & Chen, 2008).
Insecticidal Activity
Urea derivatives have been explored for their potential in agriculture, particularly as insecticides. Wang et al. (2011) designed and synthesized N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazole, demonstrating significant insecticidal activities against certain pests (Wang et al., 2011).
Environmental and Material Science Applications
Further, studies have investigated the structural and electronic properties of urea derivatives, indicating their potential in developing new materials with specific electronic characteristics. For example, Filatre-Furcate et al. (2016) explored the electronic structure of single-component conductors derived from bulky substituents, including urea derivatives, for their application in molecular electronics (Filatre-Furcate et al., 2016).
Preparation Methods
The synthesis of 1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with tert-butyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(Tert-butyl)-3-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium
Properties
IUPAC Name |
1-tert-butyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS2/c1-5-15-8-13-12-7(16-8)10-6(14)11-9(2,3)4/h5H2,1-4H3,(H2,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAZFMJVCWHLFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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